4-Aminopyridine-2-carbonitrile

描述

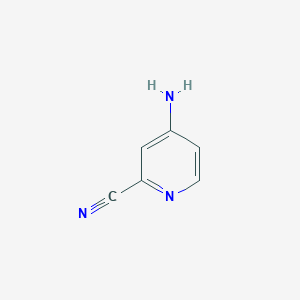

Structure

3D Structure

属性

IUPAC Name |

4-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKRESMCPMIWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630864 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98139-15-2 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 4-Aminopyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2-carbonitrile, also known as 4-amino-2-cyanopyridine, is a heterocyclic organic compound with the chemical formula C₆H₅N₃.[1][2] As a derivative of pyridine, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. The presence of both an amino group and a nitrile group on the pyridine ring imparts unique chemical reactivity and potential for diverse biological activities. This guide provides a comprehensive overview of the chemical and physical properties of 4-Aminopyridine-2-carbonitrile, along with experimental protocols and an exploration of its potential biological significance based on the well-established activities of its parent compound, 4-aminopyridine.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-Aminopyridine-2-carbonitrile are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | [1][2] |

| Molecular Weight | 119.12 g/mol | [1][3] |

| CAS Number | 98139-15-2 | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point (Predicted) | 368.2 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.23 g/cm³ | [2] |

| pKa (Predicted) | 3.87 ± 0.30 | [2] |

| Polar Surface Area | 62.7 Ų | [3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| LogP (Predicted) | 0.74 | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, with the carbon of the nitrile group appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Aminopyridine-2-carbonitrile would be characterized by absorption bands corresponding to the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).[4]

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 119.12).[3] Fragmentation patterns can provide further structural information.

Experimental Protocols

Synthesis of Aminopyridine Derivatives (General Protocol)

While a specific protocol for 4-Aminopyridine-2-carbonitrile is not detailed, a general method for the synthesis of functionalized 4-aminopyridines involves the ring transformation of a nitropyrimidinone with an active methylene compound in the presence of ammonium acetate.[5]

A Representative Synthesis of a Functionalized 4-Aminopyridine: [5]

-

To a solution of 3-methyl-5-nitropyrimidin-4(3H)-one (1 mmol) in methanol (20 cm³), add an active methylene compound (e.g., ethyl 3-oxobutanoate, 2 mmol) and ammonium acetate (2 mmol).

-

Heat the mixture under reflux for an appropriate time (e.g., 3 days), monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-aminopyridine derivative.

dot

General Protocol for NMR Analysis[6]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically at a frequency of 300 MHz or higher for proton NMR.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

General Protocol for IR Spectroscopy[7][8]

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry[9][10]

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Biological Activity and Potential Signaling Pathway

The biological activity of 4-Aminopyridine-2-carbonitrile has not been extensively reported. However, its parent compound, 4-aminopyridine (also known as fampridine), is a well-characterized potassium channel blocker.[6] It is used as a therapeutic agent to improve walking in patients with multiple sclerosis.[6]

The primary mechanism of action of 4-aminopyridine involves the blockade of voltage-gated potassium (K⁺) channels in neurons.[7][8] In demyelinated axons, the exposure of these channels leads to an excessive leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-aminopyridine prolongs the duration of the action potential, thereby enhancing neurotransmitter release at synapses and improving nerve impulse conduction.[9]

dot

Safety and Handling

4-Aminopyridine-2-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also reported to cause skin irritation and serious eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Aminopyridine-2-carbonitrile is a pyridine derivative with potential for further investigation in medicinal chemistry and other fields. This guide has provided a summary of its known chemical and physical properties, along with general experimental protocols for its synthesis and characterization. The biological activity of its parent compound, 4-aminopyridine, suggests that 4-Aminopyridine-2-carbonitrile and its derivatives may also exhibit interesting pharmacological properties, warranting further research into their potential therapeutic applications. As with any chemical substance, proper safety precautions must be observed during its handling and use.

References

- 1. 4-Aminopyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Aminopyridine-2-carbonitrile | C6H5N3 | CID 23131454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminopyridine-2-carbonitrile (CAS: 98139-15-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2-carbonitrile, with the CAS registry number 98139-15-2, is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, featuring both an amino and a nitrile group on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

4-Aminopyridine-2-carbonitrile is a solid organic compound with the molecular formula C₆H₅N₃ and a molecular weight of 119.124 g/mol .[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 98139-15-2 | [1] |

| Molecular Formula | C₆H₅N₃ | [1][2] |

| Molecular Weight | 119.124 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 368.2 °C at 760 mmHg | [3][4] |

| Density | 1.23 g/cm³ | [3] |

| Flash Point | 176.5 °C | [3] |

| pKa | 3.87±0.30 (Predicted) | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synonyms: This compound is also known by several other names, including 4-Amino-2-cyanopyridine, 4-aminopicolinonitrile, and 2-Pyridinecarbonitrile, 4-amino-.[1][2]

Structural Information

The structure of 4-Aminopyridine-2-carbonitrile is characterized by a pyridine ring substituted with an amino group at the 4-position and a nitrile group at the 2-position.

Caption: Chemical structure of 4-Aminopyridine-2-carbonitrile.

Synthesis and Reactivity

While specific, detailed synthesis procedures for 4-aminopyridine-2-carbonitrile are not extensively documented in readily available literature, a general approach can be inferred from related syntheses of functionalized 4-aminopyridines. One common strategy involves the ring transformation of a suitable precursor, such as a nitropyrimidinone, with an active methylene compound in the presence of an ammonium source.[5]

A plausible synthetic route is outlined below:

Caption: Generalized synthetic pathway for 4-Aminopyridine-2-carbonitrile.

The reactivity of 4-aminopyridine-2-carbonitrile is dictated by its functional groups. The amino group can undergo reactions typical of aromatic amines, such as acylation and alkylation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring itself can participate in electrophilic and nucleophilic substitution reactions, although the activating effect of the amino group and the deactivating effect of the nitrile group will influence the regioselectivity of these reactions.

Applications in Drug Discovery and Research

The parent compound, 4-aminopyridine (4-AP), is a well-known potassium (K+) channel blocker used in the treatment of multiple sclerosis to improve walking.[6][7] The mechanism of action of 4-AP involves the blockade of voltage-gated potassium channels, which prolongs the action potential and enhances the release of neurotransmitters.[6][8] This established biological activity of the 4-aminopyridine scaffold provides a strong rationale for the exploration of its derivatives, such as 4-aminopyridine-2-carbonitrile, in drug discovery programs.

Potential Therapeutic Areas

Derivatives of 4-aminopyridine have been investigated for a range of neurological and other conditions. The introduction of a nitrile group at the 2-position of the 4-aminopyridine core can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles.

Potential areas of interest for 4-aminopyridine-2-carbonitrile and its derivatives include:

-

Neurological Disorders: Building upon the success of 4-AP, derivatives are being explored for conditions such as spinal cord injury and other neurodegenerative diseases.[6][9]

-

Oncology: Some aminopyridine derivatives have shown potential as anticancer agents.[10]

-

Infectious Diseases: The aminopyridine scaffold has been investigated for its potential antibacterial and antitubercular activities.[11]

Role as a Synthetic Intermediate

Beyond its own potential biological activity, 4-aminopyridine-2-carbonitrile serves as a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be elaborated into various other functional groups, and the amino group provides a handle for further derivatization. This allows for the creation of libraries of compounds for screening in various biological assays.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-aminopyridine-2-carbonitrile is associated with several hazard statements.[2] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye damage, and may cause respiratory irritation.[2]

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[12][13]

Analytical Methods

The analysis of 4-aminopyridine and its derivatives is typically performed using high-performance liquid chromatography (HPLC). Several HPLC methods have been developed for the determination of 4-aminopyridine in various matrices, including biological fluids and tissues.[14][15][16] These methods often utilize reversed-phase columns with UV detection.[14][16]

Example HPLC Protocol for Aminopyridine Analysis

The following is a generalized protocol based on established methods for aminopyridine analysis. Specific parameters may need to be optimized for 4-aminopyridine-2-carbonitrile.

Objective: To quantify the concentration of 4-aminopyridine-2-carbonitrile in a given sample.

Materials:

-

High-performance liquid chromatograph with UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)

-

Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like octanesulfonic acid).[14]

-

4-Aminopyridine-2-carbonitrile reference standard

-

Internal standard (e.g., another aminopyridine derivative not present in the sample)

-

Sample preparation reagents (e.g., solvents for extraction, acids/bases for pH adjustment)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 4-aminopyridine-2-carbonitrile of known concentrations in a suitable solvent.

-

Sample Preparation: Extract the analyte from the sample matrix. This may involve liquid-liquid extraction or solid-phase extraction. The pH of the sample may need to be adjusted to ensure efficient extraction.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a fixed volume of the prepared standards and samples onto the column.

-

Elute the compounds isocratically or with a gradient.

-

Monitor the eluent at a wavelength where the analyte has strong absorbance (e.g., around 263 nm, as used for 4-aminopyridine).[14]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of 4-aminopyridine-2-carbonitrile in the samples by interpolating their peak areas on the calibration curve.

-

Conclusion

4-Aminopyridine-2-carbonitrile is a chemical compound with significant potential in the field of drug discovery and development. Its structural relationship to the clinically used drug 4-aminopyridine provides a strong foundation for its investigation in various therapeutic areas, particularly neurological disorders. As a versatile synthetic intermediate, it also offers a gateway to a wide range of novel chemical entities. Researchers and scientists working with this compound should be well-versed in its chemical properties, handling precautions, and analytical methods to ensure safe and effective utilization in their research endeavors.

References

-

Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 837-843. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23131454, 4-Aminopyridine-2-carbonitrile. Available from: [Link]

-

Donev, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 939-946. Available from: [Link]

-

Wetzel, D. M., et al. (1990). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. Naunyn-Schmiedeberg's Archives of Pharmacology, 341(3), 257-263. Available from: [Link]

-

Kümpfel, T., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e991. Available from: [Link]

-

American Elements. 4-Aminopicolinonitrile | CAS 98139-15-2. Available from: [Link]

-

Murray, A. W. (1983). 4-aminopyridine--a review. Anaesthesia, 38(5), 472-475. Available from: [Link]

-

Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1585. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Aminopyridine-2-carboxylic Acid: A Versatile Intermediate for Advanced Applications. Available from: [Link]

- Google Patents. EP2394994A1 - One-pot process for the synthesis of dalfampridine.

-

Shin, H. S., et al. (1989). Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 494, 296-303. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Unlocking Pharmaceutical Potential: The Role of 4-Aminopyridine-2-carboxylic Acid. Available from: [Link]

-

Al-Omary, F. A. M., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(3), 1656-1681. Available from: [Link]

-

Wikipedia. 4-Aminopyridine. Available from: [Link]

-

de Graan, P. N., et al. (1989). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 53(1), 165-171. Available from: [Link]

-

Casteel, S. W., & Thomas, B. R. (1990). A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine. Journal of Veterinary Diagnostic Investigation, 2(2), 132-134. Available from: [Link]

-

Boyadzhiev, L., & Paskalev, D. (1998). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Bulgarian Chemistry & Industry, 69(1-2), 3-4. Available from: [Link]

-

Walker, S. E., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-287. Available from: [Link]

-

Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (18), 2152-2153. Available from: [Link]

-

Davis, F. A., Stefoski, D., & Quandt, F. N. (1995). Mechanism of action of 4-aminopyridine in the symptomatic treatment of multiple sclerosis. Annals of Neurology, 37(5), 684. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]

-

Mayr's Database Of Reactivity Parameters. Molecule 4-aminopyridine (in H2O). Available from: [Link]

-

GlpBio. 4-Aminopyridine. Available from: [Link]

-

Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. Available from: [Link]

-

Saeed, A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 237-248. Available from: [Link]

-

Poncet-Montange, G., et al. (2011). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 54(15), 5444-5456. Available from: [Link]

Sources

- 1. 4-Aminopyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. 4-Aminopyridine-2-carbonitrile | C6H5N3 | CID 23131454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 98139-15-2 | 4-aminopyridine-2-carbonitrile - Synblock [synblock.com]

- 5. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 8. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. chemscene.com [chemscene.com]

- 13. bjoka-vip.com [bjoka-vip.com]

- 14. Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

4-Aminopyridine-2-carbonitrile molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for 4-Aminopyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Nomenclature

The molecular structure of 4-Aminopyridine-2-carbonitrile consists of a pyridine ring substituted with an amino group at the fourth position and a nitrile group at the second position.

IUPAC Name: 4-aminopyridine-2-carbonitrile[1][2]

Synonyms: 4-Amino-2-cyanopyridine, 4-aminopicolinonitrile, 4-amino-2-pyridinecarbonitrile[1][3]

Chemical Formula: C₆H₅N₃[1][2][4]

CAS Registry Number: 98139-15-2[1][2][4]

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: Molecular structure of 4-Aminopyridine-2-carbonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Aminopyridine-2-carbonitrile is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 119.12 g/mol | [1][4] |

| Monoisotopic Mass | 119.048347172 Da | [1][2] |

| pKa (Predicted) | 3.87 ± 0.30 | [2] |

| Topological Polar Surface Area | 62.7 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| XLogP3-AA | 0.2 | [1] |

| Complexity | 134 | [1] |

| Density (Predicted) | 1.23 g/cm³ | [2] |

| Boiling Point (Predicted) | 368.2 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 176.5 °C | [2] |

Experimental Protocols and Synthesis

One common approach for the synthesis of aminopyridines involves the reduction of a corresponding nitro-substituted pyridine precursor. For instance, the synthesis of 4-aminopyridine has been achieved through the reduction of 4-nitropyridine-N-oxide using iron in the presence of an acid.[5] Another documented method is a one-pot synthesis starting from 4-pyridinecarbonitrile.[6]

A plausible, though unverified, synthetic pathway for 4-Aminopyridine-2-carbonitrile could involve the following conceptual steps, illustrated in the workflow diagram below. This proposed pathway is hypothetical and would require experimental validation.

References

- 1. 4-Aminopyridine-2-carbonitrile | C6H5N3 | CID 23131454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-Aminopyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. CAS 98139-15-2 | 4-aminopyridine-2-carbonitrile - Synblock [synblock.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. EP2394994A1 - One-pot process for the synthesis of dalfampridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Aminopyridine-2-carbonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-aminopyridine-2-carbonitrile and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and signaling pathways.

Introduction

4-Aminopyridine-2-carbonitrile, also known as 4-amino-2-cyanopyridine or 4-aminopicolinonitrile, is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position and a nitrile group at the 2-position. This structural motif is a key pharmacophore in a variety of biologically active molecules. The amino group can act as a hydrogen bond donor and acceptor, while the cyano group is a versatile functional group that can participate in various chemical transformations and interactions with biological targets. Derivatives of 4-aminopyridine are known to act as potassium channel blockers, with applications in treating conditions like multiple sclerosis. The introduction of a cyano group can modulate the electronic properties and binding interactions of the molecule, making its derivatives promising candidates for drug discovery programs.

Synthesis of the Core Moiety: 4-Aminopyridine-2-carbonitrile

The synthesis of 4-aminopyridine-2-carbonitrile can be achieved through several strategic pathways. Two plausible routes starting from commercially available precursors, 2-chloropyridine and 4-cyanopyridine, are outlined below.

Synthetic Route 1: From 2-Chloropyridine

This route involves the introduction of the amino group at the 4-position via nitration and subsequent reduction, followed by the substitution of the chloro group with a cyano group.

Caption: Synthetic pathway for 4-aminopyridine-2-carbonitrile starting from 2-chloropyridine.

Experimental Protocols:

-

Step 1 & 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide

-

Oxidation: 2-Chloropyridine is first oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[1]

-

Nitration: The resulting 2-chloropyridine N-oxide is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.[1]

-

-

Step 3: Synthesis of 2-Chloro-4-aminopyridine

-

Step 4: Synthesis of 4-Aminopyridine-2-carbonitrile

-

Cyanation: The chloro group of 2-chloro-4-aminopyridine is displaced by a cyano group. This can be achieved through a copper-catalyzed reaction using copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation reaction.

-

Synthetic Route 2: From 4-Cyanopyridine

This alternative route begins with 4-cyanopyridine, introduces a chloro group at the 2-position, and subsequently displaces it with an amino group.

Caption: Synthetic pathway for 4-aminopyridine-2-carbonitrile starting from 4-cyanopyridine.

Experimental Protocols:

-

Step 1: Synthesis of 4-Cyanopyridine N-oxide

-

Oxidation: 4-Cyanopyridine is oxidized to its N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

-

-

Step 2: Synthesis of 2-Chloro-4-cyanopyridine

-

Chlorination: The N-oxide is then chlorinated at the 2-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4]

-

-

Step 3: Synthesis of 4-Aminopyridine-2-carbonitrile

-

Amination: The chloro group of 2-chloro-4-cyanopyridine is displaced by an amino group. This nucleophilic aromatic substitution can be carried out using ammonia or other amine sources, often under elevated temperature and pressure, potentially in a flow reactor for improved efficiency.[5]

-

Synthesis of 4-Aminopyridine-2-carbonitrile Derivatives

The synthesis of derivatives of 4-aminopyridine-2-carbonitrile can be achieved through various methods, including multi-component reactions which allow for the rapid construction of complex molecules in a single step.

Multi-component Synthesis of Substituted 2-Amino-3-cyanopyridines

A common and efficient method for synthesizing highly substituted pyridine derivatives is through a one-pot, multi-component reaction. For instance, the condensation of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate under microwave irradiation provides a rapid and environmentally friendly route to 2-amino-3-cyanopyridine derivatives.[6]

References

- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Core Mechanism of 4-Aminopyridine in Neuronal Signaling: A Technical Guide

A Note on the Compound of Interest: This technical guide focuses on the well-researched compound 4-Aminopyridine (4-AP) . The initially requested "4-Aminopyridine-2-carbonitrile" is not extensively characterized in the scientific literature regarding its effects on neuronal signaling. Given the structural similarity and the extensive data available for 4-AP, a potent modulator of neuronal activity, this guide will detail its established mechanisms of action.

Executive Summary

4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels that plays a significant role in modulating neuronal excitability and synaptic transmission.[1] By inhibiting these channels, 4-AP broadens the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing the release of various neurotransmitters.[2][3] This property has led to its clinical use, particularly in the symptomatic treatment of multiple sclerosis, where it helps to restore conduction in demyelinated axons.[2][4] This guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies used to characterize the action of 4-Aminopyridine on neuronal signaling pathways.

Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action of 4-Aminopyridine is the blockade of voltage-gated potassium channels from the intracellular side of the neuronal membrane.[5] This blockade is not uniform across all Kv channel subtypes, and its efficacy can be influenced by the channel's conformational state (open, closed, or inactivated).

Signaling Pathway of 4-Aminopyridine Action

The following diagram illustrates the principal mechanism by which 4-AP enhances neurotransmitter release.

Caption: Mechanism of 4-Aminopyridine (4-AP) in enhancing neurotransmitter release.

Quantitative Data on 4-Aminopyridine Activity

The inhibitory effects of 4-Aminopyridine on various ion channels have been quantified, primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

| Ion Channel Subtype | IC₅₀ (µM) | Cell Type | Reference |

| Kv1.1 | 147 | Chinese Hamster Ovary (CHO) cells | [5] |

| Kv1.2 | ~400 | Not Specified | [6] |

| Kv1.4 | ~400 | Not Specified | [6] |

| Kv1.5 | 125.1 | Not Specified | [7] |

| hERG | 3800 | Human Embryonic Kidney (HEK) 293 cells | [8] |

| Na⁺ Channels | Inhibitory effect observed at 1-5 mM | Rat Cerebellar Granule Cells | [9] |

Experimental Protocols

The characterization of 4-Aminopyridine's mechanism of action relies on precise experimental techniques, most notably whole-cell patch-clamp electrophysiology and neurotransmitter release assays.

Whole-Cell Patch-Clamp Electrophysiology for Kv Channels

This protocol is designed to measure the effect of 4-AP on voltage-gated potassium currents in cultured neuronal cells or transfected cell lines.

Workflow Diagram:

Caption: Workflow for a whole-cell patch-clamp experiment to study the effects of 4-AP.

Detailed Methodology:

-

Cell Culture:

-

HEK293 or CHO cells are commonly used for stable or transient expression of specific Kv channel subunits.

-

Primary neuronal cultures (e.g., from rat cerebellum) can also be used to study native channels.[9]

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Electrode Preparation:

-

Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Recording Procedure:

-

Cells are visualized under an inverted microscope.

-

The patch pipette is brought into contact with the cell membrane, and a high-resistance seal (>1 GΩ) is formed through gentle suction.

-

The membrane patch is then ruptured by a brief pulse of suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

To elicit Kv currents, depolarizing voltage steps are applied (e.g., from -80 mV to +60 mV in 10 mV increments for 200-500 ms).

-

Baseline currents are recorded before the application of 4-AP.

-

4-Aminopyridine is applied to the external solution at various concentrations.

-

The effect on the Kv currents is recorded after the drug has reached a steady-state effect.

-

-

Data Analysis:

-

The peak outward current at each voltage step is measured.

-

Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of 4-AP.

-

The IC₅₀ value is calculated by fitting the data to the Hill equation.

-

Neurotransmitter Release Assay Using Synaptosomes

This assay measures the effect of 4-Aminopyridine on the release of a specific neurotransmitter (e.g., acetylcholine, GABA, glutamate) from isolated presynaptic terminals (synaptosomes).[10]

Workflow Diagram:

Caption: Workflow for a neurotransmitter release assay using synaptosomes.

Detailed Methodology:

-

Synaptosome Preparation:

-

Brain tissue (e.g., mouse brain) is homogenized in a sucrose buffer.[10]

-

The homogenate is centrifuged to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a physiological buffer.

-

-

Loading with Radiolabeled Neurotransmitter:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]acetylcholine, [³H]GABA, or [³H]glutamate) to allow for its uptake into the synaptic vesicles.[10]

-

-

Superfusion:

-

The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer to establish a stable baseline of neurotransmitter release.

-

-

Stimulation:

-

The superfusion medium is switched to one containing 4-Aminopyridine at the desired concentration.

-

Fractions of the superfusate are collected at regular intervals.

-

-

Quantification:

-

The radioactivity in each collected fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of neurotransmitter released in each fraction is calculated and expressed as a percentage of the total neurotransmitter content of the synaptosomes.

-

The 4-AP-evoked release is compared to the basal release to determine the effect of the drug.

-

Conclusion

4-Aminopyridine is a valuable pharmacological tool for studying neuronal function and a clinically relevant therapeutic agent. Its primary mechanism of action, the blockade of voltage-gated potassium channels, leads to a cascade of events that ultimately enhances neuronal communication. The experimental protocols detailed in this guide provide a framework for the continued investigation of 4-AP and other compounds that modulate neuronal signaling pathways. A thorough understanding of its mechanism of action is crucial for the development of more selective and effective therapies for neurological disorders.

References

- 1. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. The effects of 4-aminopyridine and tetraethylammonium on the kinetics of transmitter release at the mammalian neuromuscular synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sophion.com [sophion.com]

- 8. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Biological Profile of 4-Aminopicolinonitrile: A Landscape Defined by Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminopicolinonitrile, also known as 4-amino-2-cyanopyridine, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its specific biological activities. To date, no dedicated studies detailing its pharmacological effects, mechanism of action, or quantitative biological data have been published. This guide, therefore, aims to provide an in-depth overview of the known biological activities of structurally similar aminopyridine and cyanopyridine derivatives. By examining these related compounds, we can infer potential areas of investigation and therapeutic application for 4-aminopicolinonitrile, while underscoring the critical need for direct experimental evaluation. This document summarizes the available quantitative data for these analogs, details relevant experimental protocols, and visualizes key signaling pathways to provide a foundational resource for researchers in the field.

Introduction: The Untapped Potential of a Simple Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of amino and cyano functionalities, as seen in 4-aminopicolinonitrile, can significantly modulate the electronic and steric properties of the molecule, offering a diverse range of potential interactions with biological targets. While the parent compound, 4-aminopyridine, is known for its activity as a potassium channel blocker, the addition of a nitrile group at the 2-position introduces a key chemical handle that could lead to novel biological activities. The absence of direct research on 4-aminopicolinonitrile presents both a challenge and an opportunity for the scientific community to explore its therapeutic potential.

Biological Activities of Structurally Related Compounds

In the absence of direct data for 4-aminopicolinonitrile, this section will focus on the biological activities of its close structural relatives, primarily other aminopyridine and cyanopyridine derivatives. These compounds have demonstrated a range of activities, including anticancer, anti-inflammatory, and neurological effects.

Anticancer Activity

Derivatives of 2-amino-3-cyanopyridine have shown notable cytotoxic effects against various cancer cell lines. These compounds often function through the inhibition of key cellular kinases involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Cyanopyridine Derivatives

| Compound Class | Specific Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |

| MCF-7 (Breast Cancer) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | ||

| Compound 4 | MDA-MB-231 (Breast Cancer) | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 | |

| MCF-7 (Breast Cancer) | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 | ||

| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one | Compound 5a | HepG2 (Liver Cancer) | 3.14 | Doxorubicin | N/A |

| HCT-116 (Colon Cancer) | 4.20 | Doxorubicin | N/A |

This data is compiled from studies on 2-aminobutanenitrile derivatives, which share the aminonitrile scaffold.

Anti-inflammatory Activity

Certain aminopyridine derivatives have been investigated for their anti-inflammatory properties. For instance, a novel mononuclear copper complex with 4-aminopyridine has demonstrated significant anti-inflammatory activity by inhibiting the 5-lipoxygenase (5-LOX) enzyme.

Quantitative Data on Anti-inflammatory Activity

| Compound | Concentration (µg/mL) | Inhibition of 5-LOX (%) |

| Cu-complex with 4-aminopyridine | 25 | 20.51 ± 0.7 |

| 50 | 37.96 ± 0.39 | |

| 100 | 54.20 ± 2.08 | |

| Naproxen (Reference) | 2.5 | 15.01 ± 0.47 |

| 5 | 31.64 ± 0.82 | |

| 25 | 95.00 ± 2.3 |

Neurological Activity

The parent compound, 4-aminopyridine, is a known potassium channel blocker. This mechanism of action leads to enhanced neurotransmitter release at synapses and is utilized in the treatment of certain neurological conditions. While no direct data exists for 4-aminopicolinonitrile, the shared aminopyridine core suggests that it may also possess modulatory effects on ion channels.

Experimental Protocols

To facilitate further research into 4-aminopicolinonitrile and its analogs, this section provides detailed methodologies for key experiments commonly used to assess the biological activities discussed above.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and air-dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Dye Solubilization: Air-dry the plates and solubilize the bound stain with a 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems is crucial for understanding the mechanism of action of novel compounds. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be modulated by aminopyridine derivatives and a typical workflow for screening their biological activity.

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Caption: A hypothetical signaling pathway potentially inhibited by aminopyridine derivatives.

Conclusion and Future Directions

The biological activity of 4-aminopicolinonitrile remains an uncharted area of scientific inquiry. While the study of its structural analogs provides valuable insights into its potential therapeutic applications, particularly in oncology and inflammation, these findings are inferential and require direct experimental validation. Future research should focus on the synthesis of 4-aminopicolinonitrile and its derivatives, followed by a systematic evaluation of their biological activities. High-throughput screening against a panel of cancer cell lines and key enzymes would be a logical first step. Subsequent mechanistic studies could then elucidate any promising activities, paving the way for the development of novel therapeutic agents based on this simple yet potentially powerful chemical scaffold. The data and protocols presented in this guide offer a solid foundation for initiating such investigations.

Unlocking the Therapeutic Potential of 4-Aminopyridine-2-carbonitrile: A Technical Guide to Target Identification and Validation

Abstract

4-Aminopyridine-2-carbonitrile, a heterocyclic compound featuring both an aminopyridine core and a nitrile functional group, stands at the intersection of well-established pharmacophores. While direct pharmacological data on this specific molecule remains nascent, its structural components suggest a rich potential for therapeutic intervention across a spectrum of diseases. This technical guide synthesizes data from structurally related compounds—the parent 4-aminopyridine and various cyanopyridine derivatives—to propose a rational, evidence-based roadmap for identifying and validating its therapeutic targets. We present hypothesized targets in neurology and oncology, supported by a detailed experimental workflow for researchers and drug development professionals. This document serves as a foundational blueprint for initiating research programs aimed at elucidating the therapeutic utility of 4-Aminopyridine-2-carbonitrile.

Introduction: A Molecule of Inferred Potential

The quest for novel therapeutic agents often begins with compounds that possess structural motifs of known biological significance. 4-Aminopyridine-2-carbonitrile (also known as 4-amino-2-cyanopyridine) is one such molecule. It marries the 4-aminopyridine scaffold, renowned for its ion channel modulating properties, with the cyanopyridine moiety, which is increasingly recognized for its role in kinase inhibition and anticancer activity.[1][2][3]

The parent compound, 4-aminopyridine (4-AP), is an established voltage-gated potassium (Kv) channel blocker used for the symptomatic treatment of multiple sclerosis (MS).[1] Its mechanism, which involves prolonging action potentials to enhance neurotransmitter release, has paved the way for exploring its derivatives in various neurological disorders.[1][4] Concurrently, a growing body of literature highlights the efficacy of cyanopyridine-based molecules as potent inhibitors of key enzymes in oncology, such as receptor tyrosine kinases.[2][3]

This guide provides a structured approach to systematically investigate the therapeutic landscape of 4-Aminopyridine-2-carbonitrile. By dissecting the known activities of its constituent scaffolds, we can formulate compelling hypotheses about its potential targets and outline a rigorous, multi-tiered validation strategy.

Hypothesized Therapeutic Targets: A Dual-Scaffold Approach

The therapeutic potential of 4-Aminopyridine-2-carbonitrile can be logically bifurcated based on its core structures.

Neurological Targets: Inherited from the 4-Aminopyridine Scaffold

The primary and most well-characterized mechanism of 4-AP is the blockade of voltage-gated potassium channels.[1] It is therefore highly probable that 4-Aminopyridine-2-carbonitrile will retain some affinity for these targets.

-

Primary Hypothesized Target: Voltage-Gated Potassium (Kv) Channels

-

Mechanism: 4-AP is a relatively selective blocker of the Kv1 (Shaker-related) family of potassium channels.[1] By obstructing these channels in demyelinated axons, it reduces the leakage of potassium ions during action potential propagation, thereby restoring nerve signal conduction. This leads to prolonged action potentials and an increased likelihood of neurotransmitter release at the synapse.[1]

-

Therapeutic Implications:

-

Multiple Sclerosis (MS): As a potential Kv channel blocker, 4-Aminopyridine-2-carbonitrile could offer symptomatic relief by improving motor function, similar to its parent compound.[1]

-

Spinal Cord Injury: Derivatives of 4-AP have been investigated for their ability to restore conduction in injured spinal cord tissue.[5]

-

KCNA2-Related Channelopathies: 4-AP has shown benefit in genetic disorders caused by gain-of-function mutations in Kv channels.[1]

-

-

Oncological and Immunological Targets: Inferred from the Cyanopyridine Scaffold

Numerous studies have demonstrated the utility of the cyanopyridine moiety in designing inhibitors for enzymes critical to cancer cell proliferation and survival.

-

Hypothesized Target Class 1: Protein Kinases

-

Mechanism: The cyanopyridine structure can serve as a scaffold to engage with the ATP-binding pocket of various protein kinases, leading to their inhibition.

-

Specific Kinase Targets & Therapeutic Implications:

-

VEGFR-2/HER-2: Several novel cyanopyridone and pyrido[2,3-d]pyrimidine compounds have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial drivers in breast and other cancers.[2][3]

-

EGFR: Aminopyridine-containing spiro derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) mutations, a key target in non-small cell lung cancer.[6]

-

Pim-1 Kinase: Cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various malignancies, including prostate and hematopoietic cancers.[7]

-

-

-

Hypothesized Target Class 2: Ecto-nucleotidases

-

Mechanism: Derivatives of 4-aminopyridine have been shown to inhibit enzymes that regulate extracellular nucleotide metabolism, which is often dysregulated in the tumor microenvironment.

-

Specific Targets & Therapeutic Implications:

-

Tissue Non-Specific Alkaline Phosphatase (TNAP) & Ecto-5'-nucleotidase (e5'NT): Amide derivatives of 4-aminopyridine act as dual inhibitors of these enzymes, which are overexpressed in various cancers and contribute to an immunosuppressive tumor microenvironment.[8] Inhibition of these targets can have both direct anticancer and immunomodulatory effects.

-

-

The table below summarizes the inhibitory activities of various aminopyridine and cyanopyridine derivatives against these potential target classes.

| Compound Class | Target(s) | Reported Activity (IC₅₀) | Therapeutic Area |

| 4-Aminopyridine Amide Derivatives | h-TNAP | 0.25 µM | Cancer |

| Non-fused Cyanopyridones | VEGFR-2 | 0.124 - 0.217 µM | Cancer |

| Non-fused Cyanopyridones | HER-2 | 0.077 - 0.168 µM | Cancer |

| Cyanopyridine Derivatives | Pim-1 Kinase | 0.46 µM | Cancer |

| Pyrimidine-5-carbonitrile Derivatives | EGFR | 8.29 nM | Cancer |

Note: The activities listed are for related but structurally distinct compounds. These values serve to establish the plausibility of 4-Aminopyridine-2-carbonitrile targeting these enzymes and must be experimentally verified.

Proposed Experimental Workflow for Target Validation

A systematic, multi-stage approach is essential to definitively identify and validate the therapeutic targets of 4-Aminopyridine-2-carbonitrile. The following workflow provides a comprehensive yet flexible framework.

Caption: Hypothesized anticancer signaling pathway.

Conclusion

4-Aminopyridine-2-carbonitrile is a compound of significant interest, strategically positioned at the confluence of neurology and oncology. While its specific biological profile is yet to be delineated, a comprehensive analysis of its structural precedents provides a powerful framework for targeted investigation. The primary hypotheses center on the modulation of voltage-gated potassium channels, protein kinases, and ecto-nucleotidases. The experimental workflow detailed in this guide offers a rigorous, phase-gated approach to systematically test these hypotheses, from initial in silico screening to in vivo validation. Successful execution of this research plan will not only elucidate the mechanism of action of 4-Aminopyridine-2-carbonitrile but also pave the way for its potential development as a novel therapeutic agent.

References

-

Caggiano, A., & Blight, A. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug and Chemical Toxicology, 36(4), 106-16. [Link]

-

Caggiano, A., & Blight, A. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PubMed, PMC4937660. [Link]

-

Biessels, P. T., Agoston, S., & Horn, A. S. (1984). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European Journal of Pharmacology, 106(2), 319-25. [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

Fouad, M. A., et al. (2015). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. PubMed, 26468480. [Link]

-

Al-Ghorbani, M., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Khan, I., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 237-248. [Link]

-

Angelova, S. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 55-61. [Link]

-

Borges, R., & Albuquerque, E. X. (2003). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 307(2), 640-7. [Link]

-

El-Naggar, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6613. [Link]

-

Ali, O. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19782–19801. [Link]

-

El-Sayed, N. F., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry, 94(2), 438-452. [Link]

-

El-Naggar, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central, PMC9571617. [Link]

-

El-Gohary, N. S., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(45), 29281-29297. [Link]

-

Wang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PubMed Central, PMC6614949. [Link]

Sources

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. Publication: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives [sciprofiles.com]

- 6. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Aminopyridine-2-carbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Aminopyridine-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization and synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Aminopyridine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.08 | d | 5.76 | H-6 |

| 6.94 | d | 2.34 | H-3 |

| 6.68 | dd | 5.76, 2.37 | H-5 |

| 6.59 | s | - | -NH₂ |

Solvent: DMSO-d₆, Frequency: 300 MHz[1]

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 154.2 | C4 |

| 151.0 | C6 |

| 140.1 | C2 |

| 117.5 | CN |

| 110.4 | C5 |

| 107.8 | C3 |

Prediction tool: NMRDB.org (nmrdb.org)

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 - 3250 | N-H stretch (amine) |

| 2240 - 2210 | C≡N stretch (nitrile) |

| 1650 - 1580 | C=C stretch (aromatic) |

| 1640 - 1560 | N-H bend (amine) |

| 1350 - 1250 | C-N stretch (aromatic amine) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 120 | [M+H]⁺ |

Ionization Method: DCI (Desorption Chemical Ionization)[1]

Experimental Protocols

Synthesis of 4-Aminopyridine-2-carbonitrile

A mixture of 2-Chloro-4-aminopyridine (0.642 g, 5 mmol), zinc cyanide (0.323 g, 2.75 mmol), and tetrakis(triphenylphosphine)palladium (0.288 g, 0.025 mmol) was prepared in 5 mL of N,N-dimethylformamide (DMF). The reaction mixture was heated to 145°C for 20 hours. Following the completion of the reaction, it was cooled to room temperature. The mixture was then partitioned between ethyl acetate and water. The aqueous layer was further extracted with ethyl acetate. The combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: 9:1 hexane/ethyl acetate) to yield 4-aminopyridine-2-carbonitrile (0.29 g, 20% yield).[1]

Spectroscopic Analysis

-

¹H NMR Spectroscopy : The ¹H NMR spectrum was recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent.[1]

-

Mass Spectrometry : The mass spectrum was obtained using Desorption Chemical Ionization (DCI).[1]

Visualizations

The following diagrams illustrate the structure of 4-Aminopyridine-2-carbonitrile and a typical workflow for its spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-Amino-2-cyanopyridine in Common Laboratory Solvents

For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of a compound is a critical first step in harnessing its potential. 4-Amino-2-cyanopyridine (CAS: 98139-15-2), a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its solubility profile dictates everything from reaction kinetics and purification strategies to its formulation and bioavailability in potential therapeutic applications.

This guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-cyanopyridine. In the absence of extensive published quantitative data, this document synthesizes known physicochemical properties, predicts solubility behavior based on molecular structure and established chemical principles, and offers a robust, field-proven experimental protocol for determining its solubility in any solvent of interest.

Physicochemical Characteristics of 4-Amino-2-cyanopyridine

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of 4-Amino-2-cyanopyridine, featuring a pyridine ring substituted with a polar amino (-NH₂) group and a polar cyano (-C≡N) group, provides key insights into its expected behavior.

The presence of the amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents. The predicted pKa of 3.87 indicates that 4-Amino-2-cyanopyridine is a weak base.[1][2] This suggests that its solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.

| Property | Value | Source |

| CAS Number | 98139-15-2 | [3] |

| Molecular Formula | C₆H₅N₃ | [3] |

| Molecular Weight | 119.12 g/mol | [4] |

| Appearance | Off-white to brown solid/crystalline powder | [1][2] |

| Melting Point | 145 °C | [1][2] |

| Predicted pKa | 3.87 ± 0.30 | [1][2] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | [2] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of 4-Amino-2-cyanopyridine in various common laboratory solvents. The molecule possesses both polar (amino, cyano, pyridine nitrogen) and non-polar (aromatic ring) characteristics, suggesting a degree of solubility across a range of solvent polarities.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino group and pyridine nitrogen can act as hydrogen bond acceptors, and the amino group can also be a hydrogen bond donor. Therefore, moderate to good solubility is expected in these solvents. For its isomer, 2-Amino-4-cyanopyridine, it is described as "slightly soluble in water".[5] A similar behavior is anticipated for 4-Amino-2-cyanopyridine. Solubility in alcohols is likely to be higher than in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, making them effective at solvating polar molecules. High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Synthesis procedures for this compound utilize DMF as a solvent, supporting this prediction.[2][6]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the high polarity imparted by the amino and cyano groups, solubility is expected to be low in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Limited to moderate solubility might be observed.

-

Ethers (e.g., THF, Diethyl Ether): Limited solubility is expected, though likely higher than in purely non-polar aliphatic solvents.

It is crucial to note that while these predictions are grounded in chemical principles, they must be confirmed by empirical testing for any specific application.

Experimental Protocol for Solubility Determination

The following is a robust, gravimetric method for accurately determining the solubility of 4-Amino-2-cyanopyridine. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

4-Amino-2-cyanopyridine (solid)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Calibrated thermometer

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Glass vials with screw caps

-

Syringes

-

Pipettes

-

Drying oven

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of 4-Amino-2-cyanopyridine to a glass vial. An amount that is visibly in excess of what will dissolve is crucial to ensure saturation. b. Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but this should be validated by taking measurements at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.

-

Phase Separation: a. Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any undissolved solid. c. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any microscopic solid particles.

-

Gravimetric Analysis: a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Place the vial, with the cap partially open or removed, in a drying oven set to a temperature well below the boiling point of the solvent and the melting point of the compound (e.g., 60-70 °C). A vacuum oven is preferred for efficiency and to minimize thermal degradation. c. Evaporate the solvent completely until a constant weight of the dried solid (4-Amino-2-cyanopyridine) is achieved. Check the weight periodically (e.g., every 4 hours) until two consecutive measurements are identical. d. Record the final mass of the vial plus the dried solute.

-

Calculation of Solubility: a. Mass of filtered solution = (Mass of vial + solution) - (Mass of empty vial) b. Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial) c. Mass of solvent = Mass of filtered solution - Mass of dissolved solute d. Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol.

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

Understanding the factors that can alter the solubility of 4-Amino-2-cyanopyridine is essential for experimental design and process optimization.

Caption: Key factors influencing the solubility of 4-Amino-2-cyanopyridine.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes involving temperature changes, such as crystallization.

-

pH: As a weak base, the solubility of 4-Amino-2-cyanopyridine in aqueous media will significantly increase as the pH is lowered below its pKa (3.87), due to the formation of the protonated and more polar pyridinium salt.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to ensure that the same crystal form is used consistently in experiments to obtain reproducible results.

Conclusion

While specific, quantitative solubility data for 4-Amino-2-cyanopyridine is not widely published, a thorough analysis of its physicochemical properties and molecular structure allows for reliable predictions of its behavior in common laboratory solvents. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like alcohols and water, and poorly soluble in non-polar solvents. Due to its basic nature, its aqueous solubility is highly dependent on pH. For any critical application, the detailed experimental protocol provided in this guide empowers researchers to generate precise and accurate solubility data, forming a solid foundation for further research and development.

References

- 1. Cas 98139-15-2,4-AMINOPYRIDINE-2-CARBONITRILE | lookchem [lookchem.com]

- 2. 98139-15-2 | CAS DataBase [m.chemicalbook.com]

- 3. 4-Amino-2-cyanopyridine 97% | CAS: 98139-15-2 | AChemBlock [achemblock.com]

- 4. 4-Aminopyridine-2-carbonitrile | C6H5N3 | CID 23131454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 42182-27-4 CAS MSDS (2-Amino-4-cyanopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-aminopicolinonitrile | 98139-15-2 [chemicalbook.com]

The Aminopyridine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The substituted aminopyridine motif is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive exploration of the discovery and background of this privileged scaffold, from its historical origins to its contemporary applications in precision medicine. We will delve into the synthetic strategies that have enabled the exploration of vast chemical space around the aminopyridine core, elucidate the key mechanisms of action that underpin its therapeutic efficacy, and analyze the structure-activity relationships that guide the rational design of next-generation drug candidates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the enduring legacy and future potential of substituted aminopyridines.

Introduction: The Enduring Significance of the Aminopyridine Scaffold

The aminopyridine framework, a seemingly simple fusion of a pyridine ring and an amino group, has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics.[1] Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking, coupled with its favorable physicochemical properties, has made it a recurring theme in the annals of drug discovery.[2][3] From its early beginnings to its current status as a key component in targeted therapies, the story of the substituted aminopyridine is a testament to the power of iterative chemical synthesis and a deep understanding of biological systems. This guide will navigate the multifaceted world of substituted aminopyridines, providing a technical and practical overview for scientists working at the forefront of pharmaceutical research.

Historical Perspective: From Avicide to Advanced Therapeutics